

In Vitro Antibacterial Activity of Funobactam: A Technical Overview

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Compound of Interest

Compound Name: *Funobactam*

Cat. No.: *B15363246*

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Introduction

Funobactam (formerly XNW4107) is a novel, non- β -lactam, diazabicyclooctane β -lactamase inhibitor. It exhibits no intrinsic antibacterial activity and is being developed in combination with the carbapenem antibiotic imipenem to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria. **Funobactam** effectively restores the in vitro activity of imipenem against strains producing a wide range of β -lactamases, particularly serine carbapenemases. This technical guide provides a comprehensive overview of the in vitro antibacterial activity of the imipenem/**funobactam** combination, including quantitative susceptibility data and detailed experimental protocols.

Mechanism of Action

Funobactam's primary mechanism of action is the inhibition of β -lactamase enzymes produced by bacteria. These enzymes hydrolyze and inactivate β -lactam antibiotics like imipenem, conferring resistance. **Funobactam** covalently binds to the active site of these enzymes, rendering them inactive and thereby protecting imipenem from degradation. This allows imipenem to effectively bind to its target penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death. **Funobactam** has demonstrated potent inhibition of Ambler class A, C, and D β -lactamases.

In Vitro Antibacterial Activity

The combination of imipenem and **funobactam** has shown potent in vitro activity against a broad spectrum of clinically relevant Gram-negative pathogens, including carbapenem-resistant *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and Enterobacterales.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of imipenem/**funobactam** against various bacterial isolates. MICs were determined using the broth microdilution method with a fixed concentration of **funobactam**.

Table 1: In Vitro Activity of Imipenem/**Funobactam** against Imipenem-Nonsusceptible *Acinetobacter baumannii*

Number of Isolates	Imipenem MIC90 (mg/L)	Imipenem/Funobactam MIC90 (mg/L)	Fold Reduction in MIC90
106	>64	8	16

Data from a study on recent clinical Gram-negative bacilli from China. **Funobactam** concentration was fixed at 8 mg/L.[\[1\]](#)

Table 2: In Vitro Activity of Imipenem/**Funobactam** against Imipenem-Resistant *Klebsiella pneumoniae*

Number of Isolates	Imipenem MIC90 (mg/L)	Imipenem/Funobactam MIC90 (mg/L)	Fold Reduction in MIC90
54	>256	2	128

Data from a study on recent clinical Gram-negative bacilli from China. **Funobactam** concentration was fixed at 8 mg/L.[\[1\]](#)

Table 3: In Vitro Activity of Imipenem/**Funobactam** against Imipenem-Nonsusceptible *Pseudomonas aeruginosa*

Number of Isolates	Imipenem MIC Range (mg/L)	Imipenem/Funobactam MIC Range (mg/L)
101	16 - >64	2 - 8

80% of the tested isolates exhibited these MICs. **Funobactam** concentration was fixed at 8 mg/L.[\[1\]](#)

Table 4: MIC Ranges of Imipenem/**Funobactam** against Serine Carbapenemase-Producing Isolates

Bacterial Species	Number of Isolates	Imipenem/Funobactam MIC Range (mg/L)
Acinetobacter baumannii	7	1 - 16
Pseudomonas aeruginosa	4	1 - 8
Klebsiella pneumoniae	4	0.25 - 16

Funobactam concentration was fixed at 8 mg/L.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

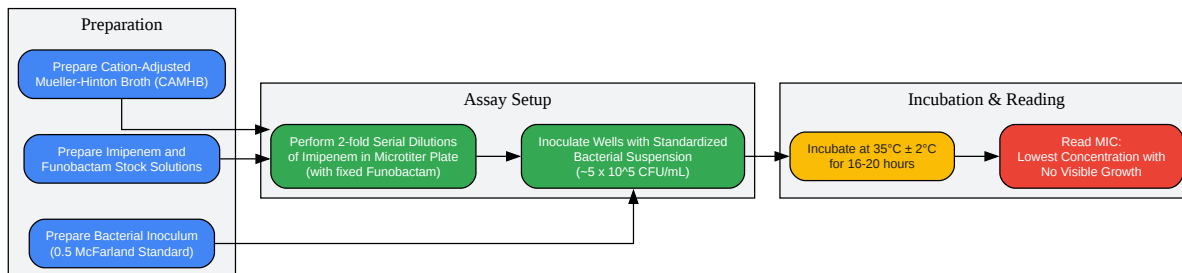
Materials:

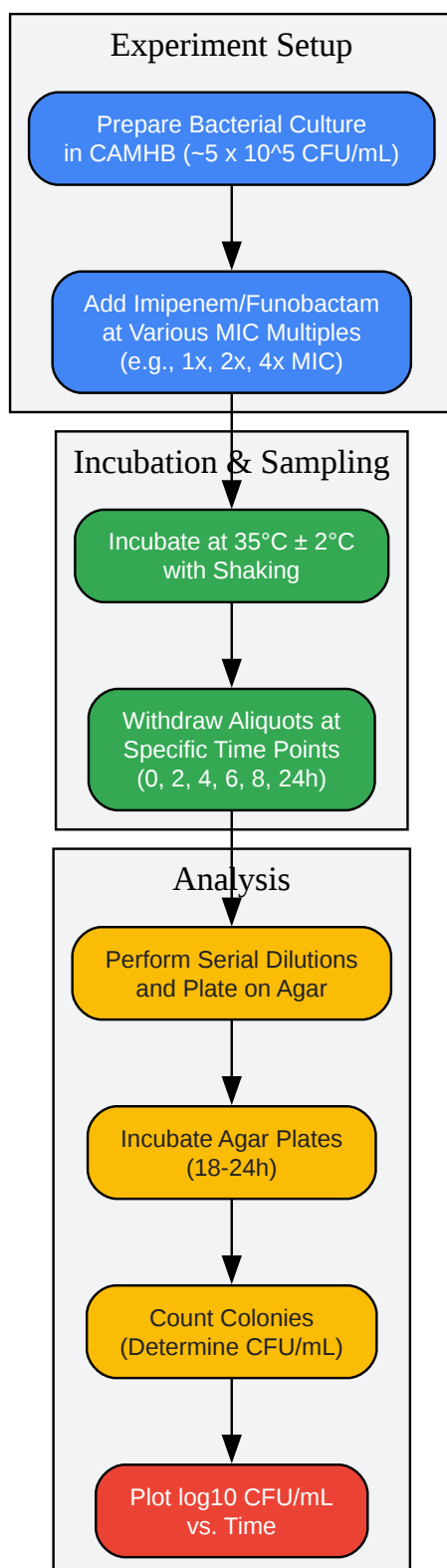
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Imipenem and **Funobactam** analytical standards

- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile diluents (e.g., saline or broth)
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Microplate reader (optional)

Procedure:

- **Preparation of Antimicrobial Solutions:** Prepare stock solutions of imipenem and **funobactam** in an appropriate solvent. A fixed concentration of **funobactam** (e.g., 8 mg/L) is typically used in combination testing.
- **Serial Dilutions:** Perform two-fold serial dilutions of imipenem in CAMHB in the wells of a 96-well microtiter plate. Each well will also contain the fixed concentration of **funobactam**.
- **Inoculum Preparation:** Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- **Incubation:** Incubate the microtiter plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- **Reading Results:** The MIC is determined as the lowest concentration of imipenem in the presence of **funobactam** that completely inhibits visible bacterial growth.





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